(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is an organic compound with the molecular formula C12H19NS It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a thiophen-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Thiophen-3-yl Ethyl Intermediate: This step involves the alkylation of thiophene with an appropriate alkyl halide to form the thiophen-3-yl ethyl intermediate.
Cyclopentylmethanamine Formation: Cyclopentylmethanamine is synthesized through the reaction of cyclopentylmethyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of the thiophen-3-yl ethyl intermediate with cyclopentylmethanamine under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the thiophen-3-yl ethyl group, resulting in different chemical and biological properties.
Thiophen-3-yl Ethylamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Uniqueness
(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is unique due to the presence of both the cyclopentyl and thiophen-3-yl ethyl groups, which confer distinct structural and functional properties
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
[1-(2-thiophen-3-ylethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H19NS/c13-10-12(5-1-2-6-12)7-3-11-4-8-14-9-11/h4,8-9H,1-3,5-7,10,13H2 |
InChI Key |
ZRRBBLOPJOBFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC2=CSC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.